molecular formula C18H34ClN2O8PS B586530 7-Epiclindamycin 2-Phosphate CAS No. 620181-05-7

7-Epiclindamycin 2-Phosphate

Cat. No.: B586530
CAS No.: 620181-05-7
M. Wt: 504.96
InChI Key: UFUVLHLTWXBHGZ-AVENPWRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Epiclindamycin 2-Phosphate, also known as this compound, is a useful research compound. Its molecular formula is C18H34ClN2O8PS and its molecular weight is 504.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVLHLTWXBHGZ-AVENPWRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClN2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620181-05-7
Record name 7-Epiclindamycin 2-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620181057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-EPICLINDAMYCIN 2-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9D9Q3TG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Structure and Stereochemical Characterization

7-Epiclindamycin 2-phosphate is a derivative of clindamycin (B1669177), distinguished by an epimerization at the 7th carbon position. This structural alteration influences its three-dimensional conformation and, consequently, its chemical properties.

The compound is systematically named [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate (B84403). nih.govlgcstandards.com It is also recognized as Clindamycin Phosphate EP Impurity L. synzeal.com

Below is a summary of its key chemical identifiers.

IdentifierValueSource
Molecular Formula C₁₈H₃₄ClN₂O₈PS nih.govnih.govcymitquimica.comscbt.com
Molecular Weight 504.96 g/mol nih.govscbt.com
CAS Number 620181-05-7 nih.govscbt.com
InChI 1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 nih.govlgcstandards.comsigmaaldrich.com
InChIKey UFUVLHLTWXBHGZ-AVENPWRCSA-N nih.govsigmaaldrich.com
SMILES CCC[C@@H]1CC@HC(=O)NC@@HC@@HCl nih.gov

The stereochemistry of this compound is absolute, with 9 defined stereocenters. nih.gov The designation "(7S)" in the synonym 7(S)-Chloro-7-deoxylincomycin 2-phosphate highlights the specific configuration at the 7th carbon, which is the key distinction from clindamycin. cymitquimica.com

Synthetic Methodologies and Chemical Transformations

Semisynthetic Pathways from Lincomycin (B1675468) Derivatives

The principal route to 7-epiclinamycin 2-phosphate is a semisynthetic pathway originating from lincomycin, a natural antibiotic produced by the bacterium Streptomyces lincolnensis. nih.govdrugbank.com The synthesis is not typically a direct target but rather a consequence of epimerization occurring during the conversion of lincomycin to clindamycin (B1669177) and its subsequent phosphorylation. pharmaffiliates.com 7-Epiclindamycin itself serves as an intermediate in the formation of 7-epiclinamycin 2-phosphate. pharmaffiliates.com

The defining structural feature of 7-epiclinamycin 2-phosphate is the stereochemistry at the 7-position of the molecule's sugar moiety (the methylthiolincosaminide portion). The "epi" designation signifies that its configuration at this C7 chiral center is inverted relative to that of clindamycin. This inversion, or epimerization, is a key chemical transformation that can occur under specific conditions during the synthesis of clindamycin phosphate (B84403). smolecule.com The alteration in the spatial arrangement at C7 arises from reactions that permit an axial-to-equatorial rearrangement within the thiopyranose ring. Factors such as elevated temperatures and alkaline pH conditions during synthesis are known to promote this epimerization. mdpi.com

The formation of 7-epiclinamycin is often observed during the chlorination and subsequent hydrolysis steps in the synthesis of clindamycin from lincomycin. google.com A specific synthetic pathway detailed in patent literature highlights several key stages where epimerization can occur.

In the semisynthesis of clindamycin derivatives from lincomycin, the multiple hydroxyl (-OH) groups on the sugar ring must be managed to ensure selective reaction at the desired position (C7). A common strategy involves protecting these hydroxyl groups. Silane compounds are used for this purpose. For instance, lincomycin is treated with hexamethyldisilazane (B44280) and trimethylchlorosilane at low temperatures (2–10°C) to form silyl (B83357) ethers, effectively protecting the hydroxyl groups from reacting in subsequent steps. This approach is also employed in the synthesis of other lincomycin derivatives. nih.govnih.gov

With the other hydroxyl groups protected, the C7 hydroxyl can be substituted with a chlorine atom with inversion of stereochemistry. The Mitsunobu reaction is a powerful method for achieving this transformation. nih.govnih.gov In one patented method, a p-nitrobenzoic acid-mediated substitution introduces the C7 chlorine, utilizing triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) to facilitate the reaction. This reaction is fundamental in converting the lincomycin scaffold to the clindamycin scaffold.

Epimerization at the C7 position is significantly influenced by hydrolysis conditions used to remove protecting groups or process intermediates.

Alkaline Hydrolysis : The use of alkaline conditions, such as potassium carbonate in methanol (B129727) at temperatures up to 30°C, to hydrolyze intermediate esters can induce inversion at the C7 position. The proposed mechanism involves the alkaline environment (pH 10–12) promoting a nucleophilic attack at the C7 carbon, which facilitates the racemization and leads to the formation of the 7-epi configuration. The process is finalized by phosphate esterification using a reagent like phosphorus oxychloride to yield 7-epiclinamycin 2-phosphate.

Acid Hydrolysis : Epimerization can also occur under acidic conditions. A one-step hydrolysis method using a mixture of glacial acetic acid and hydrochloric acid at 50–55°C for 10 hours has been shown to yield 7-epiclinamycin 2-phosphate as a byproduct, with epimerization occurring at a rate of 1.2–2.4%.

Specific Chemical Reagents and Reaction Conditions

Synthesis of Analogues and Derivatives of 7-Epiclindamycin 2-Phosphate

While 7-epiclinamycin 2-phosphate is primarily an impurity, the synthetic strategies used in its formation are foundational for creating a wide range of lincomycin and clindamycin analogues for structure-activity relationship (SAR) studies. nih.govnih.gov Research into new lincosamide derivatives often focuses on modifying the C7 position to enhance antibacterial activity or overcome resistance. nih.govharvard.edu

These synthetic efforts frequently employ the same core reactions seen in the pathway that produces 7-epiclinamycin:

Silyl Protection : The use of tris-O-(trimethylsilyl)lincomycin as a protected starting material is common. nih.govnih.gov

Mitsunobu and SN2 Reactions : The C7 position is a key site for modification. The Mitsunobu reaction or an SN2 reaction on a 7-O-methanesulfonyl derivative allows for the introduction of various substituents, particularly those linked via a sulfur atom, resulting in compounds with a 7(S) configuration, the same as in 7-epiclinamycin. nih.gov

Examples of such analogues include (7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin derivatives and 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin. nih.govnih.gov These studies demonstrate how the chemistry of epimerization and substitution at the C7 position can be harnessed to create novel antibiotic candidates.

Phosphate Ester Modifications

The introduction of a phosphate group at the 2-position of the clindamycin molecule is a key chemical modification. guidechem.com This phosphorylation significantly increases the water solubility of the parent antibiotic. guidechem.comcymitquimica.com The process involves the controlled reaction of clindamycin with a phosphorylating agent. guidechem.com

Further modifications to this phosphate ester can be explored. For instance, the synthesis of related compounds like 7-epiclindamycin 2-palmitate involves the esterification of the 2-phosphate group with palmitic acid. simsonpharma.comsynzeal.com Such modifications can alter the pharmacokinetic properties of the molecule.

Structural Elaboration for Novel Compound Generation

The core structure of clindamycin and its epimers provides a scaffold for the generation of novel compounds. Chemical modifications at various positions of the molecule can lead to derivatives with potentially different biological activities or properties. While specific examples of novel compounds generated directly from this compound are not extensively detailed in the provided search results, the principle of structural elaboration is a common practice in medicinal chemistry. This can involve altering the proline moiety, modifying the sugar portion, or introducing different substituents at various positions.

Development of Synthetic Routes for Impurity Reference Standards

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled. 7-Epiclindamycin is a known impurity in the synthesis of clindamycin hydrochloride. google.com Therefore, having access to pure reference standards of these impurities is essential for their accurate identification and quantification in the final drug product.

The synthesis of 7-epiclindamycin hydrochloride as a reference standard has been a focus of research. google.com One patented method describes a process starting from lincomycin, which involves a series of reactions including protection, selective deprotection, a Mitsunobu substitution reaction, hydrolysis, and chlorination to yield 7-epiclindamycin. google.com This high-purity 7-epiclindamycin hydrochloride can then be used as a standard to ensure the quality of clindamycin hydrochloride finished products. google.com

Similarly, the synthesis of this compound as a reference material is crucial for quality control of clindamycin phosphate preparations. acanthusresearch.comsynzeal.com This allows for the development and validation of analytical methods to monitor its presence in the API. synzeal.comsynzeal.com The availability of these standards from various suppliers underscores their importance in the pharmaceutical industry. simsonpharma.comsynthinkchemicals.comlgcstandards.com

Table 1: Investigated Compounds and Their Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound620181-05-7C18H34ClN2O8PS504.96
7-Epiclindamycin16684-06-3C18H33ClN2O5S424.98
Clindamycin 2-Phosphate24729-96-2C18H34ClN2O8PS504.96
7-Epiclindamycin Hydrochloride17431-55-9C18H33ClN2O5S.HCl461.44
7-Epiclindamycin 2-PalmitateN/AC34H63ClN2O6S663.40

Table 2: Compound Identification Data

Compound NameIUPAC NameInChIKey
This compound[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate nih.govUFUVLHLTWXBHGZ-AVENPWRCSA-N nih.gov
Clindamycin 2-Phosphatemethyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-(dihydrogen phosphate)UFUVLHLTWXBHGZ-MGZQPHGTSA-N cymitquimica.com

Molecular and Cellular Mechanisms of Action Studies

Ribosomal Binding Dynamics

The primary target of the active form of 7-Epiclindamycin 2-Phosphate is the large ribosomal subunit of bacteria. This interaction is crucial for its antibacterial effect.

This compound, through its active form, exerts its antibiotic effect by binding to the 50S subunit of the bacterial ribosome. biosynth.combiosynth.com This binding is a characteristic feature of lincosamide antibiotics and is fundamental to their ability to halt bacterial growth. biosynth.comchemical-suppliers.euchemicalbook.com The interaction occurs within a functionally critical region of the ribosome, interfering directly with the mechanics of protein production. cymitquimica.com The binding site is located at the entrance of the ribosomal exit tunnel, a path through which newly synthesized polypeptide chains emerge. nih.gov

The binding of the compound to the 50S subunit is specifically mediated by its interaction with the 23S ribosomal RNA (rRNA), a key component of the peptidyl transferase center. nih.govveeprho.comlookchem.com Chemical footprinting studies on the related compound clindamycin (B1669177) have identified several key nucleotides within the peptidyl transferase loop of the 23S rRNA that are crucial for this interaction. nih.gov The binding site is located in domain V of the 23S rRNA.

Molecular dynamics simulations and experimental data have pinpointed specific nucleotides that are protected by the antibiotic, indicating direct interaction. These findings are summarized in the table below.

Protected NucleotideInteraction TypeSource
A2058 Strong Protection nih.gov
A2059 Protection (specific to clindamycin vs. lincomycin) nih.gov
A2451 Strong Protection nih.gov
G2505 Strong Protection nih.gov
G2061 Weak Protection nih.gov

The interaction with these nucleotides, particularly A2058, is critical. Mutations in this position, such as the A2058G mutation, are known to confer resistance to clindamycin, highlighting the significance of this binding site. nih.gov

Inhibition of Bacterial Protein Synthesis

By binding to the 23S rRNA within the 50S subunit, this compound effectively disrupts the process of protein synthesis, a vital function for bacterial survival and replication. biosynth.com

A primary mechanism of inhibition is the obstruction of the translocation step during peptide chain elongation. biosynth.com After a peptide bond is formed, the ribosome must move one codon down the mRNA. This translocation step involves the movement of tRNAs from the A-site (aminoacyl site) to the P-site (peptidyl site) and from the P-site to the E-site (exit site). By binding to the ribosome, the drug physically blocks this movement, effectively stalling protein synthesis. biosynth.com This interference with the transpeptidation reaction and early chain elongation is a key consequence of its binding.

In addition to inhibiting elongation, evidence suggests that the compound can also impair the peptide chain initiation process. veeprho.com This may occur by stimulating the dissociation of peptidyl-tRNA from the ribosome. veeprho.com By interfering with the proper assembly and function of the initiation complex, the drug prevents the synthesis of new proteins from starting, adding another layer to its inhibitory action.

Structural Analogy to tRNA Molecules and its Implications

The molecular mechanism of action is further explained by the compound's structural mimicry of key biological molecules. The three-dimensional structure of clindamycin, and by extension its epimer, closely resembles the 3'-ends of certain transfer RNA (tRNA) molecules, specifically L-Prolyl-methionyl-tRNA (L-Pro-Met-tRNA) and deacylated-tRNA. veeprho.com

This structural analogy is critical to its function. The peptidyl transferase center of the ribosome is designed to accommodate the aminoacyl ends of tRNA molecules. By mimicking this structure, 7-epiclindamycin can occupy the binding site intended for tRNA, competitively inhibiting the binding of the natural substrate. This blocks the addition of new amino acids to the growing polypeptide chain and obstructs the translocation process, thereby impeding both ribosome assembly and the translation process. veeprho.com

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking have become essential tools for elucidating the mechanisms of action of antibiotic compounds at an atomic level. For lincosamides, these studies focus on their interaction with the primary target: the bacterial ribosome. While specific computational studies on this compound are not extensively published, a wealth of data on its parent compound, clindamycin, provides a strong basis for understanding its probable interactions and for comparative analysis. These computational approaches allow for the simulation of how the ligand (the antibiotic) fits into the binding pocket of its receptor (the ribosome) and for the prediction of binding affinities and key molecular interactions.

Ligand-Ribosome Interaction Simulations

The antimicrobial activity of clindamycin and its derivatives, including this compound, stems from their ability to inhibit bacterial protein synthesis. biosynth.com This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). biosynth.comnih.gov Computational simulations and chemical footprinting experiments have provided detailed insights into the binding of clindamycin to the E. coli ribosome.

These studies reveal a complex, two-step binding process. Initially, clindamycin forms an encounter complex, which then isomerizes into a more stable, tightly bound state. nih.gov In these complexes, clindamycin interacts with specific nucleotides of the 23S rRNA, effectively blocking the progression of protein synthesis. nih.govresearchgate.net Key interactions for clindamycin involve hydrogen bonds and van der Waals contacts with nucleotides primarily located in the A-site and P-site of the PTC, as well as the entrance to the nascent peptide exit tunnel (NPET). nih.govresearchgate.netjcadonline.com

Key nucleotide interactions identified through these simulations include:

A2451 and A2602: Located in the A-site of the catalytic center, these are protected by clindamycin in its initial binding phase. nih.gov

G2505: This P-site nucleotide is strongly protected once clindamycin settles into its tighter binding complex, indicating a shift in position after initial contact. nih.gov

A2058 and A2059: These nucleotides are situated near the entrance of the peptide exit tunnel and are protected in both binding states. nih.gov

The epimerization at the C-7 position that distinguishes 7-epiclindamycin from clindamycin is significant. Research has noted that even small modifications at this carbon can cause dramatic alterations in antibiotic activity. sci-hub.ru This stereochemical change would alter the spatial orientation of the chloro- and hydroxyl- groups at this position, likely affecting the precise fit and hydrogen bonding pattern within the ribosomal binding pocket. While clindamycin's binding is well-documented, simulations specific to the 7-epi configuration would be required to determine the exact impact on binding energy and the stability of the ligand-ribosome complex.

Interactive Data Table: Key Ribosomal Nucleotide Interactions for Clindamycin
Ribosomal NucleotideLocation/SiteNature of Interaction with ClindamycinReference
A2058Peptide Exit TunnelProtection from chemical probing nih.gov
A2059Peptide Exit TunnelProtection from chemical probing nih.gov
A2451A-SiteProtection in initial binding complex (CI) nih.gov
G2505P-SiteStrong protection in isomerized complex (C*I) nih.gov
A2602A-SiteProtection in initial binding complex (CI) nih.gov

Comparative Docking Analysis with Related Compounds

A comparative docking analysis evaluates how structural differences between related compounds affect their binding to a common target. In this context, comparing this compound with its parent compounds, clindamycin and lincomycin (B1675468), is crucial for understanding its potential efficacy. The key structural differences lie in the substitution at the C-7 position and the presence of the 2-phosphate group.

Lincomycin vs. Clindamycin: Clindamycin is a semi-synthetic derivative of lincomycin where the 7-hydroxyl group is replaced by a chlorine atom with an inverted configuration. This single change makes clindamycin significantly more potent than lincomycin, suggesting the C-7 position is critical for optimal interaction with the ribosome. sci-hub.ru

Clindamycin vs. 7-Epiclindamycin: 7-Epiclindamycin is a stereoisomer of clindamycin, meaning it has the same chemical formula but a different spatial arrangement at the C-7 carbon. This epimerization, which alters the conformation of the substituent at a position known to be vital for activity, is expected to reduce the binding affinity compared to clindamycin. The precise geometry of clindamycin's C-7 chloro group appears to be optimal for fitting into the hydrophobic pocket of the ribosome's peptidyl transferase center. Any deviation, as seen in the 7-epi form, would likely disrupt this ideal fit.

The 2-Phosphate Group: The 2-phosphate ester in both clindamycin 2-phosphate and this compound renders the molecules inactive in vitro. This group acts as a pro-drug moiety, which is rapidly hydrolyzed in vivo by phosphatases to release the active form of the antibiotic. Therefore, for docking simulations, the active, dephosphorylated forms (clindamycin and 7-epiclindamycin) are the relevant ligands to model.

While specific binding energy values from a direct comparative docking study are not available in the literature, a qualitative comparison can be inferred from structure-activity relationships. The analysis suggests that the binding affinity would follow the order: Clindamycin > 7-Epiclindamycin > Lincomycin, directly correlating with their known or expected antibiotic activity.

Interactive Data Table: Comparative Analysis of Lincosamide Compounds
CompoundKey Structural Feature (at C-7)Known/Inferred Ribosomal Binding AffinityReference
Lincomycin(R)-OH groupBase affinity sci-hub.ru
Clindamycin(S)-Cl group (inversion of stereochemistry)High; significantly greater than Lincomycin sci-hub.ru
7-Epiclindamycin(R)-Cl group (epimer of Clindamycin)Inferred to be lower than Clindamycin due to suboptimal stereochemistry
Clindamycin 2-Phosphate(S)-Cl group; 2-phosphate esterInactive pro-drug; does not bind to ribosome
This compound(R)-Cl group; 2-phosphate esterInactive pro-drug; does not bind to ribosome

Mechanisms of Antimicrobial Resistance and Overcoming Strategies Research Focus

Bacterial Resistance to Lincosamides

Bacterial resistance to lincosamides is a growing global concern, compromising the efficacy of crucial antibiotics like clindamycin (B1669177) and its derivatives. asm.orgnih.gov The primary molecular mechanisms responsible for this resistance include the modification of the antibiotic's target within the ribosome, enzymatic inactivation of the lincosamide molecule, and the active pumping of the drug out of the bacterial cell. asm.orgbohrium.com These resistance determinants are often located on mobile genetic elements (MGEs) such as plasmids and transposons, which facilitates their spread between different bacteria through horizontal gene transfer. asm.orgnih.gov

Mechanism CategorySpecific MechanismDescriptionKey Genes/EnzymesResulting Phenotype
Target Site ModificationRibosomal RNA MethylationEnzymatic methylation of the 23S rRNA at the antibiotic binding site prevents the drug from binding effectively. oup.comcmpt.caerm genes (e.g., ermA, ermB, ermC) frontiersin.orgMLSB (Macrolide-Lincosamide-Streptogramin B) cross-resistance. ijprajournal.com
Ribosomal RNA MutationSpontaneous mutations in the 23S rRNA gene can alter the binding site, reducing antibiotic affinity. oup.com23S rRNA geneMLSB cross-resistance. asm.org
Enzymatic InactivationLincosamide NucleotidylationEnzymes modify and inactivate the lincosamide antibiotic through nucleotidylation. asm.orgfrontiersin.orglnu genes (e.g., lnuA, lnuB) frontiersin.orgSpecific resistance to lincosamides (L phenotype). asm.orgnih.gov
Active EffluxEfflux PumpsMembrane proteins actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. oup.comfrontiersin.orgmsr genes (e.g., msrA) frontiersin.orgM phenotype (resistance to macrolides and streptogramin B, but not typically lincosamides). oup.comijprajournal.com

One of the most clinically significant mechanisms of resistance involves the enzymatic modification of the antibiotic's target on the bacterial ribosome. sci-hub.se Bacteria produce enzymes that alter the ribosomal binding site, thereby reducing the affinity of lincosamides and rendering them ineffective. frontiersin.org This modification is a form of target protection and does not involve the degradation of the antibiotic itself. sci-hub.se

A primary example is the methylation of 23S ribosomal RNA (rRNA), which is discussed in detail in the following section. asm.org However, other enzymatic modifications can also confer resistance. The Cfr (chloramphenicol-florfenicol resistance) enzyme is a methyltransferase that modifies position A2503 of the 23S rRNA. asm.org This modification confers a broad multidrug resistance phenotype known as PhLOPSA, providing resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics. asm.orgnih.gov The methylation at A2503, which is near the peptidyl transferase center, sterically interferes with the binding of these distinct drug classes. asm.org

The most widespread mechanism of acquired resistance to lincosamides is the post-transcriptional methylation of their target site on the 23S rRNA of the 50S ribosomal subunit. oup.comijprajournal.com This modification is carried out by a family of enzymes known as erythromycin (B1671065) ribosome methylases (Erm). cmpt.caasm.org These enzymes dimethylate a specific adenine (B156593) residue, A2058 (E. coli numbering), within domain V of the 23S rRNA. frontiersin.orgasm.orgresearchgate.net

This methylation event leads to a conformational change in the ribosome's peptidyl transferase center, which is the binding site for multiple classes of antibiotics. asm.org As a result, the binding of macrolides, lincosamides, and streptogramin B antibiotics is impaired, leading to a cross-resistance phenotype known as MLSB. ijprajournal.comasm.org The genes encoding these methylases, designated as erm genes, are numerous and found in a wide range of pathogenic bacteria. oup.com They are often carried on mobile genetic elements, which facilitates their dissemination. asm.org

The expression of erm genes can be either constitutive or inducible. frontiersin.org In constitutive resistance, the methylase is continuously produced, and the bacterium is resistant to all MLSB antibiotics. oup.comfrontiersin.org In inducible resistance, the methylase is only synthesized in the presence of an inducing agent, which is typically a 14- or 15-membered macrolide like erythromycin. oup.comasm.org In the absence of an inducer, these strains may appear susceptible to lincosamides like clindamycin in laboratory tests, but resistance can be rapidly induced during therapy, potentially leading to clinical failure. nih.govresearchgate.net

Gene ClassCommon Host BacteriaExpression TypeNotes
erm(A)Staphylococcus spp., Streptococcus spp. bohrium.comasm.orgInducible/ConstitutiveOften found on transposons. asm.org
erm(B)Streptococcus spp., Enterococcus spp. bohrium.comInducible/ConstitutiveHas a broad host range and is often transposon-borne. asm.org
erm(C)Staphylococcus spp. bohrium.comasm.orgPrimarily InducibleCommonly found on plasmids. asm.org
erm(F)Bacteroides spp. asm.orgInducibleA major cause of resistance in anaerobic bacteria.
cfrStaphylococcus spp., Enterococcus spp., E. coli asm.orgnih.govNot Applicable (different mechanism)Methylates A2503, causing PhLOPSA resistance, not MLSB. asm.org

Cross-Resistance Patterns with Related Antibiotics

Due to shared mechanisms of action and resistance, lincosamides exhibit significant cross-resistance with other classes of antibiotics that target the 50S ribosomal subunit. europa.eu The most prominent of these is the MLSB phenotype, which links the fates of macrolides, lincosamides, and streptogramin B antibiotics. frontiersin.org This interconnectedness means that the use of one class of antibiotic can select for resistance to the others.

7-Epiclindamycin 2-Phosphate is a derivative of clindamycin, which itself is a semi-synthetic derivative of lincomycin (B1675468). biosynth.com Due to their close structural and functional relationship, the cross-resistance between clindamycin and lincomycin is considered complete. drugbank.comamazonaws.com Any resistance mechanism that affects clindamycin, such as target site modification via erm gene expression or enzymatic inactivation via lnu genes, will also confer resistance to lincomycin. oup.comamazonaws.com For instance, the L phenotype, mediated by lincosamide nucleotidyltransferases, confers high-level resistance to lincomycin, although the effect on clindamycin may be less pronounced, resulting in only a minor increase in its minimum inhibitory concentration (MIC). oup.com However, even in such cases, the bactericidal activity of clindamycin is typically eliminated. oup.com

The overlap in resistance between lincosamides and macrolide antibiotics is extensive and clinically critical. droracle.ai This is because both antibiotic classes bind to overlapping sites within the peptidyl transferase center of the 50S ribosomal subunit. oup.comeuropa.eu The most important mechanism linking these two classes is ribosomal methylation by Erm enzymes, which results in the MLSB resistance phenotype. frontiersin.org

Bacteria possessing erm genes can exhibit either constitutive (cMLSB) or inducible (iMLSB) resistance.

Constitutive Resistance (cMLSB): The bacterium is resistant to all macrolides, lincosamides, and streptogramin B antibiotics at all times. oup.com

Inducible Resistance (iMLSB): The bacterium appears susceptible to lincosamides and 16-membered macrolides in vitro but is resistant to 14- and 15-membered macrolides (e.g., erythromycin, azithromycin). oup.com Exposure to an inducing macrolide triggers the production of the methylase, leading to subsequent resistance to lincosamides like clindamycin. mdpi.com

M Phenotype: Another common resistance mechanism, particularly in streptococci, is the active efflux of the antibiotic, mediated by mef genes. ijprajournal.com This mechanism pumps out 14- and 15-membered macrolides but does not affect lincosamides or streptogramin B. oup.comijprajournal.com Therefore, strains with only the M phenotype remain susceptible to clindamycin. ijprajournal.com

PhenotypeMediating GenesResistance to 14/15-membered MacrolidesResistance to LincosamidesResistance to Streptogramin B
cMLSBerm (constitutively expressed)ResistantResistantResistant
iMLSBerm (inducibly expressed)ResistantResistant (after induction)Resistant (after induction)
Mmef/msrResistantSusceptibleSusceptible/Resistant (MSB)
LlnuSusceptibleResistantSusceptible

Investigation of Novel Agents to Circumvent Resistance

The escalating problem of lincosamide resistance necessitates the development of novel strategies to preserve the utility of this antibiotic class. asm.orgasm.org Research is focused on several promising avenues, including the chemical modification of existing antibiotics, the development of new chemical entities, and the use of adjuvants that can restore antibiotic efficacy. asm.orgnih.gov

One major strategy involves the rational design and synthesis of new antibiotic derivatives that can effectively bind to resistant ribosomes. nih.gov By understanding the structural basis of how antibiotics like clindamycin interact with both susceptible and resistant ribosomes, scientists can create novel compounds that overcome resistance mechanisms. nih.gov For example, a recently developed synthetic compound named cresomycin was designed to pre-organize its shape to tightly latch onto bacterial ribosomes, including those modified by resistance genes, proving effective against both gram-positive and gram-negative resistant strains in preclinical models. nih.gov

Another approach is the use of non-antibiotic compounds as adjuvants or resistance inhibitors. nih.gov Studies have explored various substances that can reverse resistance or act synergistically with lincosamides. For example, research has shown that certain essential oils, such as those from cinnamon, and their active components like trans-cinnamaldehyde, can exhibit synergistic activity with clindamycin against resistant strains like MRSA. tandfonline.com Other investigations have identified compounds like doxorubicin, neomycin, quinine, and fosfomycin (B1673569) as potential inhibitors of erythromycin resistance and inducible clindamycin resistance in Staphylococcus aureus. nih.govmdpi.com These approaches aim to either inhibit the resistance mechanism directly or to enhance the activity of the conventional antibiotic, offering a potential path to combatting drug-resistant infections. asm.orgtandfonline.com

Molecular Epidemiology of Resistance Genes Associated with Lincosamide Epimers

The clinical efficacy of lincosamide antibiotics, including epimers such as 7-epiclindamycin, is significantly threatened by the global dissemination of antimicrobial resistance genes. The molecular epidemiology of this resistance is complex, involving multiple mechanisms, primarily target site modification, active efflux, and enzymatic inactivation. These resistance determinants are often located on mobile genetic elements (MGEs) like plasmids and transposons, facilitating their spread across different bacterial species and genera. researchgate.netasm.org

Target Site Modification (MLSB Resistance)

The most predominant mechanism of resistance to lincosamides is the modification of the ribosomal target site, which confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). oup.com This is mediated by a family of enzymes known as erythromycin ribosome methylases, encoded by the erm genes. These enzymes methylate an adenine residue (A2058 in E. coli) within the 23S rRNA, which reduces the binding affinity of all three antibiotic classes. oup.comfrontiersin.org

The expression of erm genes can be either constitutive (cMLSB), resulting in high-level resistance to all three antibiotic classes, or inducible (iMLSB), where resistance to lincosamides and streptogramin B is expressed only in the presence of a macrolide inducer. oup.comfrontiersin.orgelsevier.es

Epidemiological studies have revealed a wide distribution of erm genes among Gram-positive cocci, particularly staphylococci. The most frequently encountered genes in clinical isolates are erm(A) and erm(C). oup.comnih.govoup.com Research on bloodstream infections in Belgian hospitals showed that all macrolide-lincosamide-streptogramin resistant Methicillin-resistant Staphylococcus aureus (MRSA) strains harbored either erm(A) or erm(C). oup.com Similarly, a study in a Turkish university hospital found erm(C) and erm(A) to be highly prevalent in MLS-resistant S. aureus isolates, with many harboring both genes. nih.gov

The genetic location of these genes plays a crucial role in their dissemination. The erm(A) gene is often found on the transposon Tn554, integrated into the chromosome of S. aureus. nih.govnih.gov In contrast, erm(C) is typically located on small plasmids, which contributes to its horizontal transfer potential. nih.govnih.gov Coagulase-negative staphylococci (CoNS) are considered a significant reservoir for both erm(A) and erm(C) genes, highlighting the potential for interspecies spread. nih.govnih.gov

Table 1: Prevalence of erm Genes in MLSB-Resistant Staphylococci from Various Studies

Study OrganismGeographic RegionPrevalence of erm(A)Prevalence of erm(C)Co-occurrence of erm(A) & erm(C)Reference
S. aureusNew Jersey, USADetected in a subset of 35 isolatesDetected in a subset of 35 isolatesNot specified nih.gov
Coagulase-negative staphylococciNew Jersey, USADetected in a subset of 42 isolatesDetected in a subset of 42 isolatesNot specified nih.gov
MRSABelgiumFound in 76% of isolates (often with ermC)Found in 53% of isolates (often with ermA)Strong association noted oup.com
S. aureusTurkey78.7% (96/122 isolates)79.5% (97/122 isolates)63.9% (78/122 isolates) nih.gov
S. aureusSerbia25.5% (as single gene in iMLSB)29.4% (as single gene in iMLSB)High in cMLSB phenotype frontiersin.org
S. aureusUruguayPrevalent, especially in cMLSB phenotypePrevalent in iMLSB phenotypePrevalent in iMLSB phenotype elsevier.es

Note: This table is interactive. Users can sort columns to compare data across studies.

Active Efflux and Enzymatic Inactivation

Besides target site modification, active efflux and direct enzymatic inactivation contribute to lincosamide resistance, although often with different resistance profiles.

Active efflux is primarily mediated by genes like msr(A) (and the related msr(B)), which encode ATP-binding cassette (ABC) transporters. oup.com These pumps actively remove 14- and 15-membered macrolides and streptogramin B from the cell (MSB phenotype). oup.com Crucially, clindamycin is not a substrate for the MsrA pump, so strains carrying only this gene remain susceptible to lincosamides. oup.com However, the co-occurrence of msr and erm genes in a single isolate can lead to complex resistance patterns. researchgate.net In a study of methicillin-resistant CoNS in the Czech Republic, msrA was found in 53% of isolates, predominating in Staphylococcus haemolyticus. nih.gov

Enzymatic inactivation is another specific mechanism of lincosamide resistance. This is carried out by lincosamide nucleotidyltransferases, encoded by lnu genes (formerly lin). frontiersin.orgnih.gov These enzymes inactivate lincosamides through adenylylation, conferring resistance to lincomycin but sometimes retaining susceptibility to clindamycin (L-phenotype). elsevier.esnih.gov Several lnu genes have been identified, including lnu(A) in staphylococci and lnu(B), lnu(C), and lnu(D) in streptococci. frontiersin.orgnih.govoup.com A recent study identified a novel lincosamide resistance gene, lnu(I), in Riemerella anatipestifer, suggesting that environmental bacteria, particularly Flavobacterium species, may serve as reservoirs for new lincosamide resistance genes that can be mobilized into pathogenic bacteria. researchgate.net The prevalence of lnu genes in staphylococci is generally considered lower than erm genes but can be significant in certain populations. frontiersin.orgnih.gov

Table 2: Prevalence of Non-erm Resistance Genes in Lincosamide-Resistant Staphylococci

GeneResistance MechanismPhenotypePrevalence in Study PopulationBacterial SpeciesReference
msr(A)Active EffluxMSB53%Methicillin-Resistant CoNS nih.gov
msr(A)/BActive EffluxM/MSb95.6%Staphylococci (with M/MSb phenotype) frontiersin.org
lnu(A) (linA)Enzymatic InactivationL30%Methicillin-Resistant CoNS nih.gov
lnu(A)Enzymatic InactivationLSa/b56.3%Staphylococci (with LSa/b phenotype) frontiersin.org

Note: This table is interactive. Users can sort columns to compare data across studies.

The molecular epidemiology of lincosamide resistance is dynamic, characterized by the dissemination of various genes across different bacterial hosts. The presence of these genes on MGEs underscores the continuous threat of resistance transfer from commensal or environmental bacteria to clinical pathogens. researchgate.netasm.org Therefore, surveillance and understanding the distribution of erm, msr, and lnu genes are critical for informing treatment strategies and controlling the spread of resistance to lincosamide antibiotics.

Advanced Analytical and Bioanalytical Methodologies

Development and Validation of Chromatographic Techniques

Chromatographic techniques are the cornerstone for the analysis of 7-epiclincomycin 2-phosphate, providing the necessary resolution to separate it from clindamycin (B1669177) phosphate (B84403) and other related substances. uspnf.comjprinfo.com The United States Pharmacopeia (USP) has established and revised official monographs that detail the requirements for these analytical procedures, emphasizing the need for robust and validated methods. uspnf.comuspnf.com A critical aspect of these methods is ensuring the resolution between clindamycin phosphate and 7-epiclincomycin 2-phosphate, for which a specific system suitability reference standard is used. uspnf.comuspnf.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of 7-epiclincomycin 2-phosphate. jprinfo.com These methods are designed to be quantitative and precise, capable of separating a variety of closely related molecules. uspnf.com

Reversed-phase ion-pairing chromatography has been effectively utilized for the separation of clindamycin and its epimer, 7-epiclindamycin. nih.gov This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral ion pair with the charged analyte. This interaction enhances the retention of the otherwise poorly retained polar compounds on a non-polar stationary phase, such as an octadecylsilane (B103800) (ODS) column. nih.gov The retention behavior can be finely tuned by modifying the type and concentration of the pairing-ion, the mobile phase composition, and the pH. nih.gov For instance, the high-performance liquid chromatographic analysis of clindamycin phosphate and clindamycin hydrochloride has been accomplished using a mobile phase containing the ion-pair reagent sodium pentane (B18724) sulfonate on a reversed-phase ODS-II column. researchgate.net

The separation of 7-epiclincomycin 2-phosphate from clindamycin phosphate and other impurities is highly dependent on the column chemistry and mobile phase composition. usp.orgusp.org Reversed-phase columns, particularly C8 (L7 packing) and C18, are commonly employed. uspnf.comusp.org

Official methods, such as those described in the USP, often utilize a gradient elution system. usp.orguspbpep.com The mobile phase typically consists of an aqueous buffer and an organic modifier. For example, a method developed by the USP for Clindamycin Phosphate Injection uses a gradient mixture of two solutions: Solution A, an aqueous phosphate buffer, and Solution D, a mixture of the buffer with acetonitrile (B52724) and methanol (B129727). usp.org Another method employs a mobile phase of 20% acetonitrile and 80% potassium dihydrogen phosphate buffer adjusted to pH 2.5. usp.org The optimization of these components is critical to achieve the required resolution, which the USP specifies as not less than 3.0 between the peaks for clindamycin phosphate and 7-epiclincomycin 2-phosphate. uspnf.com

ParameterUSP Method 1USP Method 2
Column Zorbax Eclipse XDB C8, 5 µm, 250 x 4.6 mm4.6-mm × 25-cm; 5-µm packing L7
Mobile Phase Gradient of Solution A (Aqueous buffer) and Solution D (Acetonitrile/Methanol/Buffer mix)Gradient of Solution C (Acetonitrile/Methanol/Buffer mix) and Solution D
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 40°C40°C
Detector UV at 205 nmUV at 214 nm
Resolution NLT 3.0 between clindamycin phosphate and 7-epiclincomycin phosphateNLT 3.0 between clindamycin phosphate and 7-epiclincomycin phosphate

Table 1: Example HPLC Parameters for Clindamycin Phosphate Impurity Analysis. uspnf.comusp.org

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is another technique that has been applied to the analysis of lincosamide antibiotics. nih.govoup.com However, due to the low volatility and high polarity of compounds like 7-epiclincomycin 2-phosphate, direct analysis is not feasible. oup.comgoogle.com Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. oup.comgoogle.com

For clindamycin and related compounds, this often involves esterification or silylation. oup.comgoogle.com For example, clindamycins can be chromatographed as their ester derivatives. oup.com A common derivatization approach for lincosamides involves using a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. google.commdpi.com The derivatization reaction conditions, including temperature and time, must be optimized to ensure complete reaction. google.com The resulting derivatives are then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. google.commdpi.com

High-Performance Liquid Chromatography (HPLC) Methods

Mass Spectrometry (MS) in Characterization and Quantitation

Mass Spectrometry (MS) is a powerful tool for the structural characterization and sensitive quantitation of 7-epiclincomycin 2-phosphate. It is frequently coupled with liquid chromatography (LC-MS) to provide separation and identification in a single analysis. uspbpep.comnih.gov

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a particularly effective method for the identification of clindamycin phosphate and its related impurities, including 7-epiclincomycin 2-phosphate. uspbpep.comnih.gov The analysis is typically performed in positive ion mode. nih.gov The ESI source gently ionizes the molecules, primarily forming protonated molecules [M+H]⁺. google.com

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the selected precursor ion and analyzing the resulting product ions. The fragmentation pathways of lincosamide antibiotics are specific and provide diagnostic ions that are useful for their identification. nih.govnih.gov For clindamycin and its derivatives, characteristic fragmentation patterns include the neutral losses of water (H₂O) and hydrochloric acid (HCl), as well as cleavages that yield the 3-propyl-N-methylpyrrolidine residue. nih.gov A study by Meng et al. (2009) successfully identified 7-epilincomycin-2-phosphate alongside other related substances in clindamycin phosphate injections using an HPLC/ESI-MS/MS method. nih.gov

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Clindamycin425Not specified
Clindamycin Phosphate505Not specified
Impurity 1491Not specified
Impurity 2 (Biphosphate)585Not specified
Impurity 3503Not specified

Table 2: Molecular Weights of Clindamycin and Related Impurities Identified by LC-MS. google.com

Fragmentation Pathway Analysis of Lincosamide Impurities

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of impurities like 7-Epiclindamycin 2-Phosphate. The fragmentation patterns observed in the mass spectrum provide a fingerprint for the molecule, allowing for its identification even in complex mixtures.

Studies employing electrospray ionization (ESI) have detailed the fragmentation behavior of lincosamide antibiotics. icm.edu.plresearchgate.net In positive ion mode ESI-MS/MS, clindamycin phosphate and its related substances, including this compound, exhibit characteristic fragmentation pathways. researchgate.netnih.gov These pathways are instrumental in identifying lincosamide antibiotics and their impurities. nih.gov

The fragmentation of lincosamides is characterized by specific neutral losses and the formation of diagnostic product ions. Key fragmentation events include the loss of water (H₂O), hydrochloric acid (HCl), and methanethiol. researchgate.net The presence of the 3-propyl-N-methylpyrrolidine residue is also a key indicator for this class of compounds. icm.edu.plresearchgate.net By comparing the MS/MS spectra of unknown impurities with those of reference standards or with established fragmentation patterns, the identity of compounds like this compound can be confirmed. nih.gov

A general fragmentation pathway for lincosamides involves the degradation of the molecule to produce characteristic ions. icm.edu.pl For instance, in negative mode ESI, clindamycin shows specific ions at m/z 140, 333, and 388, while lincomycin (B1675468) has diagnostic fragments at m/z 253, 277, and 325. icm.edu.pl These specific fragmentation patterns are invaluable for impurity profiling.

The table below summarizes common diagnostic fragments observed in the mass spectrometric analysis of lincosamides.

Precursor IonCharacteristic Fragment Ions (m/z)Compound ClassReference
[M+H]⁺Varies depending on the specific lincosamideLincosamides researchgate.netnih.gov
[M-H]⁻126, 205, 219Lincosamides icm.edu.pl
Clindamycin140, 333, 388 (in negative ESI)Lincosamides icm.edu.pl
Lincomycin253, 277, 325 (in negative ESI)Lincosamides icm.edu.pl

Electrophoretic Separation Techniques

Electrophoretic techniques offer high-efficiency separations and are well-suited for the analysis of charged molecules like this compound.

Micellar Electrokinetic Chromatography (MEKC) is a modification of capillary electrophoresis (CE) that allows for the separation of both neutral and charged analytes. wikipedia.org This technique utilizes a surfactant added to the buffer solution at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. wikipedia.orgcore.ac.uk Separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org

MEKC has been successfully applied to the analysis of lincosamide antibiotics. researchgate.netnih.gov For the analysis of clindamycin, a mixed micellar system containing an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) and a non-ionic surfactant can be employed. nih.gov The optimization of separation conditions, including buffer pH, surfactant concentration, and the use of organic modifiers, is critical to achieving the desired resolution. nih.gov MEKC is a valuable tool for the quality control of antibiotics in pharmaceutical formulations. wikipedia.org

A developed MEKC method for quantifying lincosamide residues in poultry tissues used an uncoated fused silica (B1680970) capillary with a background electrolyte containing sodium tetraborate (B1243019) decahydrate (B1171855) and sodium dodecylsulfate. researchgate.net This demonstrates the technique's utility in complex matrices.

The table below outlines typical parameters for the MEKC analysis of lincosamides.

ParameterConditionReference
CapillaryUncoated fused silica nih.govresearchgate.net
BufferSodium tetraborate nih.govresearchgate.net
SurfactantSodium dodecyl sulfate (SDS), Brij 35 nih.gov
Voltage15-16 kV nih.govresearchgate.net
Temperature15-22 °C nih.govresearchgate.net
DetectionUV researchgate.net

Capillary electrophoresis is a powerful technique for the separation of enantiomers, which are chiral molecules that are mirror images of each other. bio-rad.com This is particularly relevant for this compound, which is a stereoisomer of clindamycin 2-phosphate. The separation of enantiomers by CE is typically achieved by adding a chiral selector to the background electrolyte. bio-rad.com

Interestingly, clindamycin phosphate itself has been investigated as a novel chiral selector in CE for the enantiomeric separation of various basic drugs. nih.govresearchgate.net This highlights the potential for stereospecific interactions involving the clindamycin molecule. In such methods, the separation is influenced by parameters like the pH of the background electrolyte, the concentration of the chiral selector, capillary temperature, and the applied voltage. researchgate.net

For the enantiomeric separation of compounds like this compound from clindamycin 2-phosphate, a suitable chiral selector would be required. Macrocyclic antibiotics are a class of compounds that have shown excellent enantioselective properties as chiral selectors in CE. nih.govresearchgate.netacs.org The choice of chiral selector and the optimization of separation conditions are crucial for achieving baseline resolution of the enantiomers.

Recent research has also explored the use of a deep eutectic solvent (DES) based on clindamycin phosphate as a chiral selector in nonaqueous capillary electrophoresis (NACE) for the separation of amino alcohol drugs. nih.gov This novel approach has shown improved enantioselectivity compared to unmodified clindamycin phosphate. nih.gov

Spectroscopic Techniques for Purity and Identity Assessment

Spectroscopic techniques are fundamental for confirming the identity and assessing the purity of pharmaceutical compounds.

Ultraviolet (UV) spectroscopy, particularly when coupled with a photodiode array (PDA) detector in an HPLC system, is a valuable tool for the identification of this compound. usp.orgusp.org The principle of this method relies on the fact that a pure substance has a characteristic UV spectrum.

For the identification of clindamycin phosphate and its impurities, the UV spectrum of a peak in a sample chromatogram is compared to the spectrum of a known reference standard. usp.org A match in the UV spectra, along with a matching retention time, provides strong evidence for the identity of the compound. usp.org The USP has described a method where PDA data is collected from 190–400 nm for both the standard and sample solutions to confirm spectral agreement. usp.org

While lincosamides lack a significant chromophore, detection is often performed at low UV wavelengths, such as 205 nm or 214 nm. usp.orgnih.gov The specificity of the analytical method can be demonstrated by the ability to separate the main compound from its impurities, with UV spectral matching confirming the identity of each peak.

The table below summarizes the application of UV spectral matching in the analysis of clindamycin and its impurities.

TechniqueWavelength RangeDetection WavelengthApplicationReference
HPLC-UV with PDA190–400 nm205 nmIdentification of Clindamycin Phosphate usp.orgusp.org
HPLC-UVNot specified214 nmImpurity determination nih.gov

Application in Impurity Profiling and Reference Standard Development

The identification and control of impurities are critical aspects of pharmaceutical development and manufacturing. researchgate.net this compound is a known impurity of clindamycin phosphate. pharmaffiliates.comacanthusresearch.com The presence of such impurities can arise from the synthesis process or degradation.

Impurity profiling involves the identification and quantification of all impurities in a drug substance. researchgate.netgoogle.com This requires robust analytical methods, such as HPLC-MS, to separate and characterize each impurity. nih.govresearchgate.net The development of reference standards for known impurities like this compound is essential for their accurate identification and quantification. usp.orgusp.org These reference standards are used to confirm the identity of peaks in a sample chromatogram and to calibrate the analytical method for quantitative analysis.

Regulatory bodies require stringent control over impurities in pharmaceutical products. chemicea.com Therefore, the availability of well-characterized reference standards for compounds like this compound is crucial for ensuring the quality, safety, and efficacy of clindamycin-containing medicines. chemicea.com

Quantification of Process-Related Impurities

The accurate quantification of process-related impurities is fundamental to pharmaceutical quality control. For Clindamycin Phosphate and its related substances, including the stereoisomeric impurity this compound, robust analytical methods are employed. High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying these compounds. nih.govresearchgate.net

A validated method for analyzing Clindamycin Phosphate injection utilizes a gradient reversed-phase HPLC system with a PDA detector. usp.orgresearchgate.net The analysis involves the preparation of several solutions to ensure the accuracy of impurity quantification.

Solution Preparation:

Diluent: A suitable solvent is used to prepare all analytical solutions. usp.org

Impurity Stock Solutions: Separate stock solutions are prepared for known impurities. For instance, an "Impurity mixture stock solution 1" might contain compounds like Lincomycin Phosphate, Lincomycin, Clindamycin B 2-Phosphate, and Clindamycin 3-phosphate, each at a concentration of 1.0 mg/mL. usp.org

This compound Stock Solution: A dedicated stock solution for this compound is prepared, typically at a concentration of 1.0 mg/mL, by dissolving an appropriate amount in the diluent with the aid of sonication. usp.org

Standard Solutions: From these stock solutions, working standard solutions are prepared. For example, a standard solution containing 5 µg/mL of this compound is made by diluting its stock solution. usp.org

System Suitability Solution: This solution is prepared to test the chromatographic system's performance and typically contains the main compound (Clindamycin Phosphate) at a high concentration (e.g., 5.0 mg/mL) and all relevant impurities, including this compound, at a specified level (e.g., 0.05 mg/mL or 1%). usp.org

Sensitivity Solution: To determine the limit of quantification, a low-concentration solution is prepared containing various impurities, including this compound, at levels around 0.05% of the sample concentration. usp.org

The chromatographic separation is achieved using a gradient program, and detection is typically performed at a wavelength of 205 nm. usp.org This methodology allows for the effective separation and quantification of this compound from Clindamycin Phosphate and other related impurities. nih.gov Due to the presence of other phosphate isomers in the this compound impurity material, separate linearity and accuracy studies are specifically scheduled for this compound to prevent potential interference. usp.org

Table 1: Example of Solutions for Impurity Quantification

Solution TypeComponentsTypical ConcentrationPurpose
This compound Stock Solution 1This compound1.0 mg/mLHigh-concentration stock for further dilutions. usp.org
This compound Stock Solution 2This compound0.05 mg/mLIntermediate dilution for preparing standards. usp.org
Standard Solution 2This compound5 µg/mL (0.1%)Reference for quantification of the impurity in samples. usp.org
Sensitivity SolutionThis compound and other impurities2.5 µg/mL (0.05%)To establish the method's limit of quantification. usp.org
System Suitability SolutionUSP Clindamycin Phosphate RS, all impurities (incl. This compound)5.0 mg/mL Clindamycin Phosphate, 0.05 mg/mL impuritiesTo verify chromatographic system performance. usp.org

Preclinical in Vitro Research Applications and Biological Studies

Assessment of Antibacterial Properties in Bacterial Systems

7-Epiclindamycin 2-Phosphate is an ester prodrug of 7-epiclincomycin. In laboratory settings, the phosphate (B84403) group is expected to be cleaved, yielding the active compound, 7-epiclincomycin. Research into its specific antibacterial profile is primarily for comparative purposes within the development and analysis of clindamycin (B1669177). Detailed public data on its specific minimum inhibitory concentrations (MICs) are not widely available; however, its activity is generally characterized by the properties of lincosamide antibiotics.

Studies on Resistant Bacterial IsolatesThe compound is particularly relevant for in vitro studies focused on bacterial resistance mechanisms. Lincosamide resistance, often linked to the erm gene, is a significant area of research. This compound can be used as a reference standard in studies assessing the activity of novel antibiotics against resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Due to the limited availability of specific MIC data for this compound in published research, a data table cannot be generated.

Biochemical and Enzymatic Inhibition Studies

Extensive searches of publicly available scientific literature did not yield specific studies on the biochemical and enzymatic inhibition properties of this compound. The following subsections detail the areas where no data was found.

Inhibition of Tyrosyl-DNA Phosphodiesterase (Tdp1)

There is no available research data to indicate that this compound has been investigated as an inhibitor of Tyrosyl-DNA Phosphodiesterase (Tdp1). Tdp1 is a crucial DNA repair enzyme, and its inhibition is a subject of interest in cancer research to enhance the efficacy of certain chemotherapeutic agents. nih.govfrontiersin.org However, no studies have been published that specifically examine the interaction between this compound and Tdp1.

Effects on Protein Synthesis and Peptide Translation Pathways

No studies were identified that investigated the effects of this compound on protein synthesis or peptide translation pathways. While the parent compound, clindamycin, is a known inhibitor of bacterial protein synthesis, this specific epimer has not been the subject of similar published research.

Cytotoxicity Assessments on Human Cell Lines (as a research tool)

There is no publicly available data from in vitro studies assessing the cytotoxicity of this compound on human cell lines. Such studies are fundamental in preclinical research to understand a compound's potential as a research tool or therapeutic agent. However, this specific chemical has not been documented in such a context.

Comparative Analysis and Structure Activity Relationship Sar Studies

Comparison with Clindamycin (B1669177) and Clindamycin 2-Phosphate

7-Epiclindamycin 2-Phosphate is a stereoisomer of clindamycin 2-phosphate, differing only in the three-dimensional arrangement at the 7th carbon position. This subtle structural alteration, known as epimerization, results in distinct physicochemical properties. Both this compound and clindamycin 2-phosphate are classified as prodrugs. In their phosphate (B84403) ester form, they are largely inactive in vitro because the phosphate group prevents effective binding to the bacterial ribosome. usp.org For antibacterial activity to be exerted, they must undergo in vivo hydrolysis, a chemical process that removes the phosphate group and converts them into their respective active forms: 7-Epiclindamycin and clindamycin. usp.org

FeatureThis compoundClindamycin 2-Phosphate
Stereochemistry Epimer at the C7 positionStandard configuration at C7
Biological State ProdrugProdrug
In Vitro Activity Essentially inactiveEssentially inactive usp.org
Activation Requires in vivo hydrolysis to 7-EpiclindamycinRequires in vivo hydrolysis to Clindamycin usp.org
Primary Role Studied as an impurity and reference compound usp.orgWidely used antibacterial prodrug

The stereochemistry at the C7 position is a critical determinant of the biological activity of lincosamides. The epimerization in 7-Epiclindamycin alters the spatial orientation of the substituent at this carbon. This change directly influences how the active molecule, 7-Epiclindamycin, interacts with its target, the bacterial ribosome. While clindamycin, with its specific C7 stereochemistry, demonstrates high potency, any alteration, including epimerization, can affect the stability of the drug-ribosome complex. mdpi.com This structural change is significant enough to alter its biological and analytical behaviors when compared to clindamycin. The active form of clindamycin is known to be a potent inhibitor of bacterial protein synthesis; the change in configuration at C7 in 7-Epiclindamycin is expected to modify this inhibitory capacity.

The mechanism of action for lincosamide antibiotics involves binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). researchgate.net This interaction obstructs the elongation of the peptide chain, thereby inhibiting protein synthesis. nih.gov Studies on clindamycin have revealed specific binding interactions with nucleotides of the 23S rRNA, such as A2451, A2602, G2505, A2058, and A2059. nih.govresearchgate.net

The stereochemistry at the C7 position plays a role in the stability and nature of this binding. mdpi.com The epimerization found in 7-Epiclindamycin alters the orientation of the chloro- and methyl- groups relative to the rest of the molecule. This can lead to steric hindrance or a loss of key binding interactions within the PTC of the ribosome compared to clindamycin. Consequently, 7-Epiclindamycin is predicted to have a lower binding affinity for the bacterial ribosome than clindamycin, leading to reduced antibacterial potency. The precise configuration of clindamycin is optimized for a tight fit into the ribosomal binding pocket, and the epimeric form represents a structural deviation that compromises this interaction.

Differentiation from Other Lincosamide Analogues (e.g., Lincomycin (B1675468), Clindamycin B)

The lincosamide class includes several related compounds, with lincomycin being the parent compound from which clindamycin is derived. Clindamycin B is another related substance.

Lincomycin : The primary structural difference between lincomycin and clindamycin lies at the C7 position. Lincomycin has a hydroxyl (-OH) group with a specific stereochemistry, whereas clindamycin has this group replaced by a chlorine (-Cl) atom with an inverted stereochemistry. researchgate.net This substitution significantly enhances clindamycin's antibacterial activity and pharmacokinetic properties, making it more potent than lincomycin, particularly against anaerobic bacteria. nih.govnih.govresearchgate.net 7-Epiclindamycin differs from lincomycin at the C7 position by both the substituent (chlorine vs. hydroxyl) and the stereochemical configuration.

Clindamycin B : Clindamycin B phosphate is a known impurity of clindamycin phosphate. usp.org It differs from clindamycin in the N-methyl group on the proline ring, where it has an ethyl group instead. This modification also affects its biological activity relative to clindamycin.

CompoundC7 SubstituentProline Ring N-SubstituentRelative Potency
Lincomycin Hydroxyl (-OH)MethylBase
Clindamycin Chlorine (-Cl)MethylHigher than Lincomycin nih.gov
7-Epiclindamycin Chlorine (-Cl, epimer)MethylLower than Clindamycin
Clindamycin B Chlorine (-Cl)EthylVaries

Structure-Activity Relationship Analysis for Antibacterial Efficacy in Model Systems

Structure-activity relationship (SAR) studies of lincosamides have elucidated key structural features necessary for antibacterial efficacy:

The C7 Position : As demonstrated by the comparison between lincomycin and clindamycin, modification at the C7 position is crucial. The substitution of the 7(R)-hydroxyl group of lincomycin with a 7(S)-chloro group in clindamycin enhances potency. mdpi.com The case of 7-Epiclindamycin, which has a 7(R)-chloro configuration, underscores the importance of this specific stereochemistry for optimal ribosomal binding and activity.

The Phosphate Ester Prodrug : The addition of a 2-phosphate group, as seen in clindamycin 2-phosphate and this compound, renders the molecule inactive. usp.org This is a deliberate SAR modification to create a water-soluble prodrug that is converted to the active form in vivo.

The Pyrrolidine Ring : Modifications on the N-methyl-4-propyl-pyrrolidine portion of the molecule, such as the ethyl group in Clindamycin B, also influence the activity profile.

The study of this compound in model systems is valuable for SAR, as it helps to precisely map the steric and electronic requirements of the ribosomal binding site.

Role in Understanding Lincosamide Class Mechanisms

This compound, primarily encountered as an impurity in clindamycin phosphate preparations, serves an important role in understanding the broader mechanisms of the lincosamide class. usp.org By studying this closely related but less active analogue, researchers can:

Define Ribosomal Binding Pockets : Comparing the binding affinity of clindamycin versus 7-Epiclindamycin helps to delineate the precise three-dimensional structure of the binding site on the 50S ribosome. The reduced activity of the epimer highlights the intolerance of the binding pocket to even minor steric changes. mdpi.com

Investigate Resistance Mechanisms : Bacterial resistance to lincosamides often involves modification of the ribosomal target site (e.g., methylation of 23S rRNA by erm genes), which prevents antibiotic binding. nih.govresearchgate.net Studying how these modifications affect the binding of different lincosamide analogues, including 7-Epiclindamycin, can provide deeper insights into the structural basis of MLSb (Macrolide-Lincosamide-Streptogramin B) resistance.

Serve as a Reference Standard : In analytical chemistry and pharmaceutical development, this compound is used as a reference standard to ensure the purity and quality of clindamycin phosphate formulations.

By acting as a molecular probe with slightly altered geometry, 7-Epiclindamycin helps to refine our understanding of the intricate lock-and-key mechanism that governs the interaction between lincosamide antibiotics and their bacterial target.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Improved Isomeric Purity

The synthesis of clindamycin (B1669177) phosphate (B84403) invariably produces isomers, including 7-Epiclindamycin 2-Phosphate, which must be controlled to ensure the quality and safety of the final drug product. nih.gov Clindamycin itself is a semi-synthetic derivative of lincomycin (B1675468), produced by substituting the 7(R)-hydroxyl group with a chlorine atom with an inversion of configuration to 7(S). nih.gov This stereospecificity is crucial, and the presence of the 7(R) epimer is a critical quality attribute.

Future research is focused on developing novel synthetic routes that afford higher isomeric purity, minimizing the formation of this compound. Strategies being explored include:

Stereoselective Synthesis: Designing reactions that preferentially form the desired 7(S) isomer. This involves the use of chiral catalysts and reagents to control the stereochemical outcome of the chlorination step.

Enzymatic Synthesis: Utilizing enzymes that can stereospecifically catalyze the phosphorylation or other key reaction steps, thereby avoiding the formation of unwanted epimers.

Advanced Purification Techniques: Developing more efficient and scalable chromatographic methods to separate this compound from clindamycin phosphate. Current methods often involve preparative chromatography with C18 stationary phases. nih.gov

Improving the isomeric purity of clindamycin phosphate not only enhances its quality but also provides a more consistent product for clinical use.

Advanced Computational Approaches for Rational Design of Related Compounds

Computational chemistry offers powerful tools for the rational design of new lincosamide derivatives with improved properties. Molecular docking and molecular dynamics simulations are being employed to study the interactions of clindamycin and its epimers with their target, the bacterial ribosome. mdpi.com

Future computational research will likely focus on:

Understanding Isomer-Ribosome Interactions: Building detailed computational models of this compound bound to the 50S ribosomal subunit. By comparing these models with those of clindamycin phosphate, researchers can elucidate the precise structural basis for any differences in binding affinity and biological activity. This can reveal the importance of the stereochemistry at the C7 position for ribosomal interaction.

Structure-Activity Relationship (SAR) Studies: Using computational methods to predict the antibacterial activity of novel lincosamide derivatives. By systematically modifying the structure of this compound in silico and calculating their binding energies to the ribosome, scientists can prioritize the synthesis of compounds with the highest potential. nih.gov

Designing for Selectivity and Reduced Resistance: Computational approaches can aid in the design of lincosamides that are less susceptible to bacterial resistance mechanisms. This could involve designing molecules that bind to different regions of the ribosome or that are not recognized by efflux pumps.

These computational studies will accelerate the discovery and development of next-generation lincosamide antibiotics.

High-Throughput Screening Methodologies for Lincosamide Epimers and Derivatives

High-throughput screening (HTS) is a critical technology for the discovery of new antibiotics. In the context of lincosamide epimers and derivatives, HTS can be used to rapidly assess the biological activity of large numbers of compounds.

Future directions in HTS for lincosamides include:

Cell-Based Assays: Developing robust HTS assays that measure the growth inhibition of various bacterial strains in the presence of lincosamide derivatives. This can identify compounds with potent antibacterial activity.

Target-Based Assays: Designing HTS assays that directly measure the binding of lincosamide epimers to the bacterial ribosome or their inhibition of ribosomal function. For example, in vitro translation assays that measure protein synthesis can be adapted for HTS. researchgate.net

Phenotypic Screening: Employing phenotypic screening platforms to identify compounds that have a desired effect on bacterial cells, such as inhibiting biofilm formation or virulence factor production. This can uncover novel mechanisms of action for lincosamide derivatives.

The application of HTS methodologies will be instrumental in exploring the chemical space around the lincosamide scaffold and identifying new drug candidates.

Application as a Research Probe for Ribosomal Biology Studies

Lincosamide antibiotics, by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, serve as valuable tools for studying the structure and function of the ribosome. mdpi.comrcsb.org this compound, with its distinct stereochemistry at the C7 position, has significant potential as a specialized research probe.

Future applications in this area include:

Probing Stereochemical Requirements: Directly comparing the binding and inhibitory effects of this compound and clindamycin phosphate can provide high-resolution insights into the stereochemical constraints of the ribosomal binding pocket. mdpi.com Differences in their interactions can highlight the specific roles of the C7 substituent's orientation in engaging with ribosomal RNA and protein components.

Structural Biology Studies: Using this compound in co-crystallization studies with bacterial ribosomes can yield high-resolution structures of the complex. These structures would be invaluable for understanding the precise atomic interactions and conformational changes induced by the binding of this epimer.

Chemical Footprinting: Employing chemical footprinting techniques with this compound can map its binding site on the 23S rRNA with high precision. Comparing these footprints to those of clindamycin can reveal subtle but important differences in their modes of interaction. nih.gov

By serving as a stereochemical probe, this compound can help to refine our understanding of the molecular basis of lincosamide action and the fundamental mechanisms of protein synthesis.

Development of Next-Generation Analytical Standards and Methodologies

The accurate detection and quantification of this compound as an impurity in clindamycin phosphate preparations are crucial for quality control. The development of advanced analytical methods is an ongoing area of research.

Future advancements are expected in:

High-Resolution Chromatography: The development of ultra-high-performance liquid chromatography (UHPLC) methods with novel column chemistries to achieve baseline separation of this compound from clindamycin phosphate and other related impurities in shorter run times.

Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) for the unambiguous identification and characterization of this compound. Tandem mass spectrometry (MS/MS) can provide detailed structural information, aiding in its differentiation from other isomers. nih.gov

Certified Reference Materials: The development and certification of this compound as a reference standard are essential for the accurate calibration of analytical instruments and the validation of analytical methods. This will ensure consistency and reliability in the quality control of clindamycin phosphate products globally.

Capillary Electrophoresis: The exploration of capillary electrophoresis (CE) as an orthogonal technique to HPLC for the separation of clindamycin and its isomers, offering a different selectivity mechanism.

Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Name Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propylpyrrolidin-2-yl]carbonyl]amino]-2-O-phosphono-1-thio-D-erythro-α-D-galacto-octopyranoside
Synonyms This compound, Clindamycin Phosphate EP Impurity L
Molecular Formula C18H34ClN2O8PS
Stereochemistry at C7 (R)

Data sourced from available chemical and regulatory information.

Table 2: Comparison of Clindamycin and 7-Epiclindamycin

FeatureClindamycin7-Epiclindamycin
Stereochemistry at C7 (S)(R)
Origin Semi-synthetic derivative of lincomycinIsomer of clindamycin
Clinical Use Widely used antibioticPrimarily an impurity and research compound
Ribosomal Binding Binds to the 50S ribosomal subunitPresumed to bind to the 50S ribosomal subunit

This table provides a comparative overview of the two epimers.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Epiclindamycin 2-Phosphate, and how can researchers validate the structural integrity of the product?

  • Methodological Answer : The synthesis of clindamycin phosphate derivatives typically involves phosphorylation of the parent compound using reagents like POCl₃ under controlled conditions. For this compound, structural validation requires techniques such as nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and ³¹P NMR) to confirm phosphorylation sites and stereochemistry. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further verify molecular weight and functional groups. Comparative analysis with reference standards (if available) is critical for confirming epimerization .

Q. How can researchers assess the purity of this compound, and what are the common impurities encountered during synthesis?

  • Methodological Answer : Quantitative NMR (qNMR) is a robust method for purity determination, offering high precision (e.g., % RSD < 0.1%) by integrating proton signals relative to an internal standard. High-performance liquid chromatography (HPLC) with UV detection is also widely used, especially for detecting hydrolytic degradation products or unreacted starting materials. Common impurities include clindamycin phosphate isomers (e.g., 4-phosphate derivatives) and residual solvents from synthesis. Thermogravimetric analysis (TGA) can identify moisture content, which may affect stability .

Q. What are the optimal storage conditions to maintain the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies indicate that clindamycin phosphate derivatives exhibit maximum stability in pH 3.5–6.5 buffers. For long-term storage, lyophilization is recommended to prevent hydrolysis. In aqueous dextrose solutions (e.g., 5% w/v), the T₉₀ (time for 10% degradation) at 25°C is approximately 55–57 months. Researchers should monitor pH shifts and use inert atmospheres (e.g., nitrogen) to minimize oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

  • Methodological Answer : Contradictions often arise from differences in buffer composition, temperature, or analytical methods. To address this:

Conduct accelerated stability studies (e.g., 40°C/75% RH) to model degradation pathways.

Validate analytical methods (e.g., HPLC vs. qNMR) using International Council for Harmonisation (ICH) guidelines.

Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under diverse conditions. Document methodological limitations, such as buffer ion interactions or photodegradation risks, in the discussion section .

Q. What experimental strategies can differentiate the bioactivity of this compound from its isomers or metabolites?

  • Methodological Answer :

  • Enzymatic Assays : Incubate the compound with alkaline phosphatase to monitor bioconversion to the active parent compound (clindamycin). Measure enzyme kinetics (e.g., Vₘₐₓ, Kₘ) using spectrophotometric or LC-MS/MS methods.
  • Cellular Models : Use bacterial ribosomal binding assays (e.g., 50S subunit inhibition) or eukaryotic cell lines (e.g., human Tyrosyl-DNA Phosphodiesterase inhibition) to compare potency. Dose-response curves and IC₅₀ values should be statistically validated across replicates .

Q. How can researchers optimize in vitro assays to study the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

  • Methodological Answer :

Dynamic Dialysis Models : Simulate physiological pH gradients (e.g., stomach vs. plasma) to assess phosphate ester hydrolysis rates.

Microsomal Stability Assays : Use liver microsomes to predict hepatic conversion rates.

Compartmental Modeling : Integrate in vitro bioconversion data with in vivo PK parameters (e.g., clearance, volume of distribution) using software like NONMEM or Monolix. Validate models with preclinical animal studies .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

  • Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀ values. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to compare groups. Report confidence intervals and effect sizes to enhance reproducibility. For high-throughput screening, machine learning algorithms (e.g., random forest) can identify structure-activity relationships .

Q. How should researchers handle discrepancies between theoretical and observed NMR spectral data for this compound?

  • Answer :

Re-examine sample preparation (e.g., deuterated solvent purity, concentration effects).

Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals.

Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations). Document solvent-induced shifts and paramagnetic impurities as potential error sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.